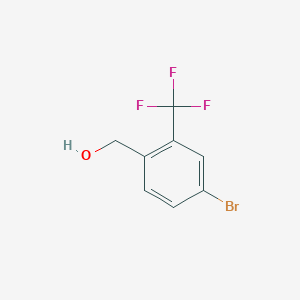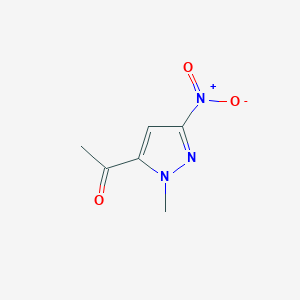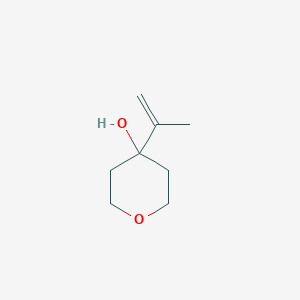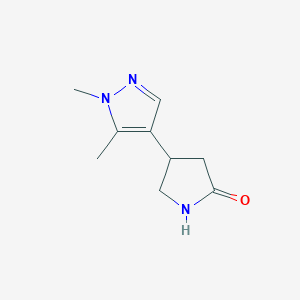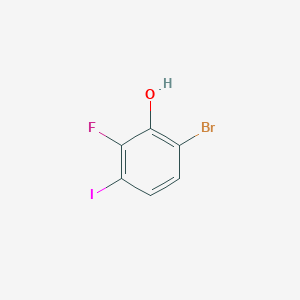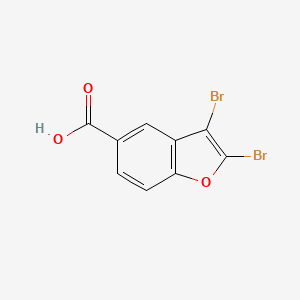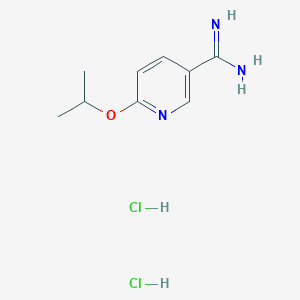
6-(Propan-2-yloxy)pyridine-3-carboximidamide dihydrochloride
Overview
Description
6-(Propan-2-yloxy)pyridine-3-carboximidamide dihydrochloride is a chemical compound with the CAS Number: 1394686-55-5 . It has a molecular weight of 252.14 and its IUPAC name is 6-isopropoxy-3-pyridinecarboximidamide dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3O.2ClH/c1-6(2)13-8-4-3-7(5-12-8)9(10)11;;/h3-6H,1-2H3,(H3,10,11);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 252.14 .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been used in the synthesis of various heterocyclic compounds, demonstrating its utility in complex chemical reactions. For instance, the synthesis of 3-(2,2':6',2''-terpyridin-4'-yloxy)propyl toluene-4-sulfonate involved similar pyridine derivatives, highlighting the potential of such compounds in developing new chemical entities (Hoogenboom et al., 2007).
Extraction and Purification Techniques 2. Derivatives of pyridine, including those similar to the compound , have been used in the extraction of metals like iron (Fe(III)) from solutions, suggesting their potential application in purification and extraction processes in industrial and environmental contexts (Wojciechowska et al., 2019).
Potential Biological Applications 3. The compound's derivatives have also been studied for their biological activities. For example, compounds formed from the reaction of 2-acetylpyridine and 2-formylpyridine have been tested for antimicrobial and antioxidant activity, indicating the potential biological significance of pyridine derivatives (Rusnac et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
6-propan-2-yloxypyridine-3-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-6(2)13-8-4-3-7(5-12-8)9(10)11;;/h3-6H,1-2H3,(H3,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSATVUCMIJRFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



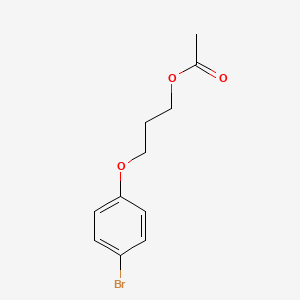


![{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1378537.png)

